molecular formula C7H7N3 B3263606 2,4-Diaminobenzonitrile CAS No. 37705-82-1

2,4-Diaminobenzonitrile

Cat. No.: B3263606
CAS No.: 37705-82-1
M. Wt: 133.15 g/mol
InChI Key: BOWQSEMOMSWTKX-UHFFFAOYSA-N
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Description

2,4-Diaminobenzonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of benzonitrile, characterized by the presence of two amino groups at the 2 and 4 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diaminobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,4-dinitrobenzonitrile with reducing agents such as iron powder in the presence of hydrochloric acid. This reduction process converts the nitro groups to amino groups, yielding this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the compound, making it suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminobenzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, reduced amine derivatives, and various substituted benzonitrile compounds .

Scientific Research Applications

2,4-Diaminobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-diaminobenzonitrile involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and interactions with other molecules. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This positioning allows for unique interactions and reactions that are not possible with other similar compounds .

Properties

IUPAC Name

2,4-diaminobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWQSEMOMSWTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 74.6 g. of stannous chloride dihydrate, 75 ml. concentrated HCl, and 150 ml. ethanol was cooled in an ice bath and stirred while adding 9.66 g. (0.05 mole) of powdered 2,4-dinitrobenzonitrile at a rate that maintained a temperature of 25°-30° C. The resulting yellow solution was held at 40° C. for 90 minutes while a stream of nitrogen was blown over the surface to evaporate most ot the ethanol. The residue was a yellow slurry, which was cooled in an ice bath and stirred while a solution of 70 g. NaOH in 280 g. of water was added slowly. The mixture was then filtered. The filtrate was extracted four times with ethyl acetate and the extract evaporated to dryness. The residue was combined with the solids from the filtration, and the mixture was extracted with four 150 ml. portions of boiling benzene. The benzene solution was evaporated to dryness to give 4.75 g. of crude product, which was recrystallized from benzene to give 4.67 g. (70% yield) of pure 2,4-diaminobenzonitrile, m.p. 105° C. Anal. Calculated for C7H7N3 : C, 63.19; H, 5.30; N, 31.56. Found: C, 62.54, 62.67; H, 5.24, 5.09; N, 31.32, 31.10.
[Compound]
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a stirred solution of 45.12 grams (0.2 moles) of stannous chloride dihydrate in 100 ml. of concentrated HCl is added, gradually, 5.44 grams (0.0282 moles) of 2,4-dinitrobenzonitrile. An exothermic reaction takes place with the temperature rising to about 80°. The solution is stirred and allowed to come to room temperature over the course of 2 hours. The mixture is made strongly basic by the addition of a 50% sodium hydroxide solution, with cooling, and extracted with methylene chloride. The CH2Cl2 extracts are dried over anhydrous MgSO4 and the solvent removed. There is obtained 3.0 grams (80%) of a yellow solid melting at 102°-3°. Infrared (mull): 3500, 3350, (NH), 2200 (CN) cm-1.
[Compound]
Name
stannous chloride dihydrate
Quantity
45.12 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
5.44 g
Type
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Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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